1-(4-Butoxy-2,6-dimethylphenyl)ethanol
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Overview
Description
1-(4-Butoxy-2,6-dimethylphenyl)ethanol is an organic compound characterized by the presence of a butoxy group, two methyl groups, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-2,6-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting 4-butoxy-2,6-dimethylphenol is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-butoxy-2,6-dimethylphenyl)ethanone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-butoxy-2,6-dimethylphenyl)ethane.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 1-(4-Butoxy-2,6-dimethylphenyl)ethanone.
Reduction: 1-(4-Butoxy-2,6-dimethylphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(4-Butoxy-2,6-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-butoxy-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxy and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
1-(4-Methoxy-2,6-dimethylphenyl)ethanol: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Ethoxy-2,6-dimethylphenyl)ethanol: Similar structure but with an ethoxy group instead of a butoxy group.
1-(4-Propoxy-2,6-dimethylphenyl)ethanol: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 1-(4-Butoxy-2,6-dimethylphenyl)ethanol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain of the butoxy group increases the compound’s hydrophobicity and affects its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-butoxy-2,6-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-5-6-7-16-13-8-10(2)14(12(4)15)11(3)9-13/h8-9,12,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMFAYHBBZAOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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